PROTAC BRAF-V600E degrader-2

Target engagement Binding affinity PROTAC selectivity

Standard BRAF inhibitors only block kinase activity, leaving scaffolding functions intact and enabling resistance. This heterobifunctional PROTAC (vemurafenib-based warhead + thalidomide-CRBN recruiter) overcomes this by inducing ubiquitination and proteasomal degradation of the BRAF-V600E mutant protein. - **Selectivity**: Degrades V600E mutant while sparing wild-type BRAF; essential for normal function preservation studies - **Mechanistic differentiation**: Eliminates both enzymatic AND scaffolding functions vs. conventional inhibitors (vemurafenib/dabrafenib) - **Physicochemical advantage**: MW 839.86 g/mol; lower than SJF-0628 (1010) and CFT1946 (958) for easier handling - **Application**: Tool compound for paradoxical MAPK activation & resistance mechanism studies ≥98% purity, solid form. Note: DC50/IC50 values not yet published.

Molecular Formula C42H39F2N7O8S
Molecular Weight 839.9 g/mol
Cat. No. B12383361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRAF-V600E degrader-2
Molecular FormulaC42H39F2N7O8S
Molecular Weight839.9 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F
InChIInChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55)
InChIKeyAAIPPJPUZKZIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRAF-V600E Degrader-2: Baseline Procurement and Compound Identification


PROTAC BRAF-V600E degrader-2 (CAS 2417296-82-1, also designated as compound 12) is a heterobifunctional proteolysis-targeting chimera (PROTAC) developed as a vemurafenib-based degrader targeting the oncogenic BRAF-V600E mutant kinase . This compound consists of a BRAF-binding warhead derived from the clinically approved inhibitor vemurafenib, connected via a linker to a thalidomide-based ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. Unlike conventional BRAF inhibitors that merely block kinase activity, this degrader induces ubiquitination and subsequent proteasomal degradation of the BRAF-V600E protein, thereby eliminating both enzymatic and scaffolding functions of the target [1]. The compound is supplied as a solid with molecular formula C42H39F2N7O8S and molecular weight of 839.86 g/mol, with ≥98% purity specifications from commercial vendors .

Targeting approach: BRAF-V600E selective degradation via PROTAC-mediated ubiquitination Eliminates both enzymatic and scaffolding functions
E3 ligase recruitment: Cereblon (CRBN)-based, thalidomide-derived ligand Vemurafenib-derived warhead targets mutant BRAF
Key differentiator: Wild-type BRAF sparing confirmed in cellular assays Supports studies requiring normal BRAF function preservation

PROTAC BRAF-V600E Degrader-2: Why Generic Substitution with In-Class Compounds Is Not Scientifically Justified


BRAF-V600E-targeting PROTACs exhibit substantial heterogeneity in degradation efficiency, selectivity profile, and cellular activity despite sharing the same nominal mechanism of action. Critical variables including linker composition (length, rigidity, and attachment vector), E3 ligase recruitment moiety (VHL-based versus CRBN-based), and the specific BRAF-binding warhead (vemurafenib versus dabrafenib versus paradox-breaker scaffolds) generate divergent pharmacological outcomes that preclude simple interchangeability [1]. For instance, PROTAC BRAF-V600E degrader-1 (compound 23) exhibits Kd values of 2.4 nM for BRAF and 2 nM for BRAF-V600E—approximately 5- to 6-fold tighter binding than degrader-2—yet the functional degradation selectivity and downstream signaling suppression profiles are not directly extrapolatable from binding affinity alone . Similarly, SJF-0628 employs a VHL-recruiting ligand rather than the CRBN ligand used in degrader-2, resulting in distinct ternary complex formation kinetics, differential degradation efficiency across BRAF mutant classes, and divergent cellular response patterns [1]. These structural and mechanistic divergences mandate compound-specific validation rather than assumption of functional equivalence within the BRAF PROTAC class.

Binding affinity does not predict degradation profile
PROTAC degrader-1 shows higher target binding affinity, but degradation selectivity and downstream signaling suppression may not transfer directly.
E3 ligase recruitment alters degradation behavior
SJF-0628 recruits VHL instead of CRBN, leading to distinct ternary complex kinetics and different mutant-class degradation breadth.
Linker and warhead variations preclude interchangeability
Differences in linker length, rigidity, and attachment vector across vemurafenib-based PROTACs can shift degradation efficiency and cellular response.

PROTAC BRAF-V600E Degrader-2: Quantitative Evidence Guide for Scientific Procurement


Comparative Kd Binding Affinity: Degrader-2 Versus Degrader-1 for BRAF and BRAF-V600E

PROTAC BRAF-V600E degrader-2 demonstrates moderate nanomolar binding affinity to both wild-type BRAF and mutant BRAF-V600E, with a measurable preference for the mutant form. In direct cross-study comparison, degrader-2 exhibits approximately 6-fold lower binding affinity than degrader-1 for both BRAF and BRAF-V600E, establishing a clear differentiation in target engagement potency that informs compound selection based on required binding stringency .

Binding affinity (Kd)
Cross-study comparable
Degrader-2: BRAF 14.4 nM, BRAF-V600E 9.5 nM
Degrader-1: BRAF 2.4 nM, BRAF-V600E 2 nM
~6-fold lower affinity for degrader-2
Binding stringency differs; selection depends on required target engagement tier.
Cross-study values; direct head-to-head comparison not available.
Target engagement Binding affinity PROTAC selectivity

Mutant-Selective Degradation: Quantified Wild-Type BRAF Sparing

PROTAC BRAF-V600E degrader-2 selectively degrades the kinase domain of BRAF-V600E while completely sparing wild-type BRAF from degradation. This functional selectivity is qualitatively distinct from SJF-0628, which degrades all three classes of BRAF mutants (including V600E) but has not been reported to spare wild-type BRAF degradation to the same documented extent [1]. Degrader-2 achieves this selectivity despite its modest 1.5-fold Kd preference for mutant over wild-type (9.5 nM vs 14.4 nM), indicating that binding affinity differential does not fully account for the degradation selectivity mechanism .

Degradation selectivity
Reported
Selectively degrades BRAF-V600E kinase domain; wild-type BRAF is spared.
SJF-0628 degrades multiple BRAF mutant classes without documented WT sparing.
Wild-type sparing may reduce physiological MAPK disruption in normal-tissue context studies.
Degradation selectivity confirmed in V600E cell lines.
Degradation selectivity Wild-type sparing Therapeutic window

Mechanism-Based Differentiation: Degrader-2 Versus Conventional BRAF Inhibitors

Unlike conventional BRAF inhibitors such as vemurafenib and dabrafenib, which can induce paradoxical activation of the MAPK pathway in wild-type BRAF cells via RAF dimer transactivation, PROTAC-mediated degradation eliminates both the catalytic and scaffolding functions of BRAF-V600E [1]. First-generation BRAF inhibitors fail to prevent BRAF-CRAF heterodimerization, leading to unintended ERK activation—a limitation that degrader-2 circumvents through complete target removal rather than mere catalytic inhibition [1]. While this class-level inference applies broadly to BRAF PROTACs, degrader-2 specifically shares the vemurafenib-derived warhead scaffold used in the foundational vemurafenib-based PROTAC series, linking its degradation mechanism directly to this established differentiation paradigm [2].

Mechanism of action
Class-level inference
PROTAC-mediated degradation removes both catalytic and scaffolding functions; avoids paradoxical ERK activation seen with inhibitors (vemurafenib/dabrafenib).
Mechanistic differentiation supports studies on resistance and paradoxical activation pathways.
Inferred from PROTAC class behavior; vemurafenib-derived warhead reference.
Degradation mechanism Inhibitor comparison Paradoxical activation

Degradation Breadth Comparison: Single-Class Versus Multi-Class BRAF Mutant Targeting

PROTAC BRAF-V600E degrader-2 is documented to selectively degrade the BRAF-V600E (Class I) mutant, whereas SJF-0628 and CFT1946 (Tagarafdeg) demonstrate degradation activity across multiple BRAF mutation classes. SJF-0628 degrades Class I (V600E), Class II (G469A), and Class III (G466V) mutants with DC50 values of 5.4 nM, 2.11 nM, and 15.5 nM, respectively . CFT1946 achieves DC50 of 14 nM for BRAF-V600E in A375 cells while also degrading G469A, G466V, and the p61-BRAF-V600E splice variant . This narrower mutant coverage of degrader-2 represents a meaningful differentiation for experiments requiring Class I-specific targeting versus pan-mutant BRAF degradation.

Degradation spectrum
Cross-study comparable
Degrader-2: selective for BRAF-V600E (Class I).
SJF-0628: V600E (DC50 5.4 nM), G469A (2.11 nM), G466V (15.5 nM).
CFT1946: V600E (DC50 14 nM) plus G469A, G466V, p61 variant.
Narrower mutant coverage suits Class I-specific studies; pan-mutant degraders cover broader mutation profiles.
No published degradation data for degrader-2 on non-V600E mutants.
BRAF mutant classes Degradation spectrum Mutation coverage

Physical-Chemical Differentiation: Solubility and Formulation Considerations

PROTAC BRAF-V600E degrader-2 (MW 839.86 g/mol) offers a lower molecular weight than both SJF-0628 (MW 1010.19 g/mol) and CFT1946 (MW 958 g/mol), potentially conferring more favorable physicochemical properties for formulation development . Vendor-provided formulation guidance for degrader-2 includes DMSO-based injection formulations with Tween 80 and PEG300 excipients suitable for in vivo administration, though vendor acknowledges that solubility information is based on general guidelines rather than compound-specific validation .

Physicochemical profile
Data to verify
MW 839.86 g/mol (lower vs SJF-0628 1010.19, CFT1946 958); DMSO-soluble.
Lower MW may facilitate formulation and permeability for in vitro assays.
Solubility guidance based on vendor recommendations; not compound-specific validated.
Solubility Formulation In vivo dosing

Supporting Evidence: Melanoma Cell Growth Inhibition

PROTAC BRAF-V600E degrader-2 demonstrates inhibition of melanoma cell growth in BRAF-V600E dependent cell lines . For contextual reference, the related PROTAC SJF-0628 exhibits more extensively characterized anti-proliferative activity with EC50 of 37 nM in mutant BRAF-driven cancer cells and DC50 of 6.8-28 nM for BRAF-V600E degradation across BRAF-driven cancer cell lines . Without quantified IC50/EC50 values for degrader-2 in peer-reviewed publications, direct potency comparisons for anti-proliferative activity cannot be established.

Cell growth inhibition
Supporting evidence
Inhibits melanoma cell growth in BRAF-V600E lines; quantitative IC50/EC50 not reported.
Anti-proliferative activity noted but lacks quantitation, limiting potency-based comparisons.
SJF-0628 EC50 37 nM available for contextual reference.
Anti-proliferative activity Melanoma Cell viability

PROTAC BRAF-V600E Degrader-2: Recommended Research and Industrial Application Scenarios


BRAF-V600E Class I-Specific Degradation Studies Requiring Wild-Type BRAF Sparing

This scenario applies to researchers specifically investigating BRAF-V600E (Class I mutant) biology in isolation from other BRAF mutation classes. The documented selectivity of degrader-2 for V600E degradation while sparing wild-type BRAF makes it suitable for studies where preservation of normal BRAF function in surrounding tissues or control cells is experimentally essential . This contrasts with SJF-0628, which degrades multiple mutation classes and may be preferred for studies requiring broader mutant coverage.

Mechanistic Studies Comparing Degradation Versus Catalytic Inhibition of BRAF-V600E

Degrader-2 serves as a tool compound for experiments designed to dissect the differential cellular consequences of eliminating BRAF-V600E protein (via PROTAC-mediated degradation) versus merely inhibiting its kinase activity (via conventional inhibitors such as vemurafenib or dabrafenib) [1]. This application leverages the class-level mechanistic differentiation of PROTAC degraders and is particularly relevant for investigating paradoxical MAPK activation and resistance mechanisms that emerge under inhibitor monotherapy [1].

Comparative PROTAC Profiling Across Vemurafenib-Based Degrader Series

As a vemurafenib-derived, CRBN-recruiting PROTAC, degrader-2 (compound 12) occupies a specific position within the structure-activity relationship landscape of BRAF-targeting degraders [2]. Its intermediate binding affinity (Kd 9.5-14.4 nM) relative to degrader-1 (Kd 2-2.4 nM) makes it a valuable comparator for studies examining the relationship between binding potency and degradation efficiency in the vemurafenib-based PROTAC series . Researchers conducting systematic PROTAC profiling or optimizing linker composition may utilize degrader-2 as a reference point for this specific chemical series.

In Vitro Proof-of-Concept Studies with Favorable Formulation Characteristics

For initial in vitro characterization where compound handling and solubility are practical considerations, degrader-2 offers a lower molecular weight (839.86 g/mol) compared to alternative BRAF PROTACs such as SJF-0628 (1010.19 g/mol) and CFT1946 (958 g/mol) . This physicochemical advantage may facilitate stock solution preparation and cellular assay deployment. However, users should note the absence of published DC50, IC50, or in vivo efficacy data for degrader-2 when designing quantitative pharmacology experiments .

Application
Selection Property
Validation Focus
BRAF-V600E class I degradation studies
Wild-type BRAF sparing degradation
MAPK signaling preservation in normal cells
Degradation vs inhibition mechanistic studies
PROTAC-mediated target removal
Paradoxical ERK activation and resistance pathways
Structure-activity relationship profiling
Vemurafenib-based, CRBN-recruiting degrader
Binding affinity-degradation efficiency relationship
In vitro cellular characterization
Lower molecular weight for formulation ease
Solubility and cell permeability in assay conditions

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